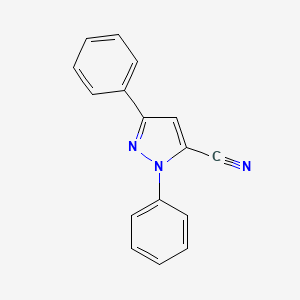

1,3-Diphenyl-1H-pyrazole-5-carbonitrile

Description

General Context of Nitrogen-Containing Heterocycles in Synthetic Chemistry

Nitrogen-containing heterocycles are organic compounds featuring a ring structure that includes at least one nitrogen atom. numberanalytics.com These structures are fundamental in chemistry and biology, appearing in a vast number of natural products like alkaloids and nucleotides. rsc.orgmdpi.com Their prevalence extends to pharmaceuticals, agrochemicals, and functional materials, making their synthesis a major focus of research. rsc.orgfrontiersin.org The inclusion of nitrogen atoms imparts unique properties, such as basicity and the ability to form hydrogen bonds and coordinate with metal ions. mdpi.com This versatility makes them essential building blocks in organic synthesis, where they can function as intermediates, catalysts, or the final products in a wide array of chemical reactions. numberanalytics.com Modern synthetic strategies continue to evolve, offering more efficient and environmentally friendly methods for creating these complex and valuable molecules. rsc.orgrsc.org

Importance of the Pyrazole (B372694) Scaffold in Chemical Sciences

Among the vast family of nitrogen heterocycles, the pyrazole ring system holds a position of particular importance. researchgate.net A pyrazole is a five-membered aromatic ring containing two adjacent nitrogen atoms. globalresearchonline.netresearchgate.net Although relatively rare in nature, pyrazoles are a cornerstone of synthetic chemistry, with their derivatives demonstrating a wide spectrum of applications. researchgate.netresearchgate.net The popularity of the pyrazole scaffold has grown significantly since the early 1990s, driven by its utility in medicinal chemistry, agrochemistry, and coordination chemistry. researchgate.net

The pyrazole core is frequently described as a "privileged scaffold". researchgate.netresearchgate.net This term signifies that the pyrazole structure is a recurring motif in molecules that exhibit significant biological activity, making it a valuable starting point for drug discovery. tandfonline.comresearchgate.netnih.gov The metabolic stability of the pyrazole ring is a key factor in its success and increased presence in newly approved drugs. nih.gov Its structure is a component of numerous well-known man-made compounds, highlighting its proven pharmacological potential. researchgate.netresearchgate.netnih.gov This privileged status has encouraged extensive research into the synthesis and modification of pyrazole derivatives to explore new therapeutic applications. researchgate.netnih.gov

Beyond its well-documented role in pharmaceuticals, the pyrazole scaffold is integral to various non-biological fields.

Agrochemicals: Pyrazole derivatives are key components in a range of agrochemical products, contributing to modern agriculture. researchgate.netresearchgate.netresearchgate.net

Materials Science: These compounds serve as building blocks for functional materials, including polymers like polypyrroles and dyes for textiles and other applications. numberanalytics.commdpi.comresearchgate.net Pyrazole-derived dyes are noted for their high tinctorial strength and brightness. mdpi.com

Ligands: The pyrazole nucleus is increasingly used to create ligands for transition-metal catalysis and organocatalysis. frontiersin.orgresearchgate.net These ligands can improve the efficiency and selectivity of catalysts in various chemical reactions. frontiersin.orgrsc.org

Introduction to 1,3-Diphenyl-1H-pyrazole-5-carbonitrile as a Key Research Subject

This compound is a specific derivative of the pyrazole family that has garnered attention in chemical research. It is a substituted pyrazole featuring phenyl groups at positions 1 and 3, and a nitrile (carbonitrile) group at position 5. The synthesis of this compound and its analogues is an active area of investigation.

Researchers have developed various methods for its preparation, often through multicomponent reactions where three or more starting materials combine in a single step. researchgate.netmdpi.com For instance, one approach involves the one-pot, three-component coupling of an aldehyde, phenylhydrazine (B124118), and malononitrile (B47326). tandfonline.comrsc.orgnih.gov The efficiency of these syntheses can be enhanced by novel catalysts, such as engineered copper-based nano-magnetic catalysts, which allow for solvent-free conditions, short reaction times, and high yields. tandfonline.com

The structure of this compound makes it a valuable intermediate for synthesizing more complex molecules. For example, it serves as a precursor for creating pyrazole derivatives containing other heterocyclic systems, such as benzimidazoles, which have been investigated for their potential biological activities. nih.gov

Scope and Objectives of Research on this Specific Pyrazole Derivative

Research on this compound and related compounds is driven by several key objectives. A primary goal is the development of novel, efficient, and environmentally friendly synthetic methodologies. nih.gov This includes the use of innovative catalysts to improve reaction yields, reduce waste, and simplify purification processes, aligning with the principles of green chemistry. rsc.orgnih.gov

Another major objective is to use this compound as a versatile building block. By modifying its structure and incorporating it into larger molecular frameworks, scientists aim to create new compounds with tailored properties. nih.gov This includes the synthesis of derivatives for evaluation in various fields, leveraging the proven potential of the pyrazole scaffold. The study of its derivatives as potential anticancer agents that induce apoptosis (programmed cell death) is a significant area of this research. nih.gov Furthermore, the 1,3-diphenyl-1H-pyrazole core has been noted for its contribution to hydrophobic interactions in the inhibition of certain enzymes, suggesting its utility in rational drug design. nih.gov

Data Tables

Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives

This table summarizes a common multicomponent reaction to produce derivatives related to the title compound, highlighting the efficiency of different catalytic systems.

| Entry | Aldehyde | Catalyst | Time (min) | Yield (%) | Source |

| 1 | Benzaldehyde | Fe3O4@CQD@Si(OEt)(CH2)3NH@CC@Ad@Cu(OAc)2 | 15 | 96 | tandfonline.com |

| 2 | 4-Chlorobenzaldehyde | Fe3O4@CQD@Si(OEt)(CH2)3NH@CC@Ad@Cu(OAc)2 | 15 | 98 | tandfonline.com |

| 3 | 4-Nitrobenzaldehyde | Fe3O4@CQD@Si(OEt)(CH2)3NH@CC@Ad@Cu(OAc)2 | 10 | 99 | tandfonline.com |

| 4 | Benzaldehyde | LDH@PTRMS@DCMBA@CuI | 15 | 93 | nih.gov |

| 5 | 4-Chlorobenzaldehyde | LDH@PTRMS@DCMBA@CuI | 17 | 92 | nih.gov |

| 6 | 4-Hydroxybenzaldehyde | LDH@PTRMS@DCMBA@CuI | 27 | 85 | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C16H11N3 |

|---|---|

Molecular Weight |

245.28 g/mol |

IUPAC Name |

2,5-diphenylpyrazole-3-carbonitrile |

InChI |

InChI=1S/C16H11N3/c17-12-15-11-16(13-7-3-1-4-8-13)18-19(15)14-9-5-2-6-10-14/h1-11H |

InChI Key |

DZSZJGUENGYDGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)C#N)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,3 Diphenyl 1h Pyrazole 5 Carbonitrile and Its Structural Analogues

Classical Approaches for Pyrazole (B372694) Ring Synthesis Relevant to 1,3-Diphenyl-1H-pyrazole-5-carbonitrile

Traditional methods for constructing the pyrazole ring have long been established and remain highly relevant. These approaches typically involve the formation of the heterocyclic ring through bimolecular reactions, primarily cycloadditions and condensations.

1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a powerful and versatile method for synthesizing five-membered heterocyclic rings, including pyrazoles. tandfonline.com In this context, nitrilimines, which can be generated in situ from the corresponding hydrazonoyl chlorides, serve as the 1,3-dipole. These intermediates react readily with dipolarophiles such as alkynes or alkenes to yield pyrazoles and pyrazolines, respectively. youtube.commdpi.com

The reaction of a nitrilimine with an alkyne is a direct route to fully aromatic pyrazoles. youtube.com For the synthesis of compounds like this compound, this would involve the cycloaddition of a C-phenyl-N-phenylnitrilimine with an alkyne bearing a nitrile group. The regioselectivity of the cycloaddition is a critical consideration and is influenced by the electronic and steric properties of the substituents on both the nitrilimine and the alkyne. youtube.commdpi.com This approach is a cornerstone of pyrazole synthesis, offering a modular way to assemble a wide variety of substituted derivatives. researchgate.netresearchgate.netrsc.org

A general scheme for this reaction is as follows:

Step 1: Generation of the nitrilimine from a hydrazonoyl chloride using a base (e.g., triethylamine).

Step 2: [3+2] Cycloaddition of the in situ generated nitrilimine with a suitable alkyne.

This method has been successfully applied to the synthesis of various 1,3,5-trisubstituted pyrazoles. rsc.org

Condensation Reactions

The most classical and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govacs.orgyoutube.comjk-sci.com This reaction proceeds via the formation of an imine, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. youtube.comjk-sci.com

To synthesize a 1,3-diphenyl substituted pyrazole, phenylhydrazine (B124118) would be reacted with a 1,3-dicarbonyl compound bearing a phenyl group. nih.gov The nature of the substituent at the 5-position is determined by the corresponding group on the dicarbonyl substrate. For instance, reaction of phenylhydrazine with 1-phenyl-1,3-butanedione (benzoylacetone) would lead to 1,3-diphenyl-5-methylpyrazole. To obtain the 5-carbonitrile analogue, a 1,3-dicarbonyl equivalent with a cyano-containing moiety would be required.

A significant challenge in the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is the potential formation of regioisomeric products. beilstein-journals.orgresearchgate.net The reaction conditions, including solvent and catalyst, can influence the regiochemical outcome. researchgate.net Despite this, the operational simplicity and the ready availability of starting materials ensure that this condensation reaction remains a fundamental strategy in heterocyclic chemistry. mdpi.com

Multicomponent Reaction (MCR) Strategies for this compound Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, have emerged as powerful tools for building molecular complexity efficiently. lew.ro They offer significant advantages over traditional multi-step syntheses, including operational simplicity, reduced waste, and shorter reaction times. lew.roclockss.org

One-Pot Three-Component Coupling Protocols

Innovative three-component reactions (3CRs) have been developed for the regioselective synthesis of highly substituted pyrazoles. One such protocol involves the coupling of hydrazonoyl chlorides, hydroxylamine (B1172632) hydrochloride, and a third component, such as 4-oxo-4H-chromene-3-carbaldehyde. researchgate.netresearchgate.net This reaction proceeds in ethanol (B145695) at room temperature, providing a straightforward and efficient route to 1,3,4-trisubstituted pyrazoles in good to excellent yields. researchgate.net This strategy highlights the ability of MCRs to rapidly assemble complex heterocyclic systems from simple precursors. researchgate.netresearchgate.net

Reactions of Aldehydes, Phenylhydrazine, and Malononitrile (B47326) in the Synthesis of Related Structures

A prominent and widely studied MCR for the synthesis of pyrazole analogues is the three-component condensation of an aldehyde, phenylhydrazine, and malononitrile. clockss.orgresearchgate.net This reaction typically yields highly functionalized 5-aminopyrazole-4-carbonitriles. researchgate.net The synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile, a close structural analogue of the target compound, is achieved by reacting benzaldehyde, phenylhydrazine, and malononitrile. researchgate.netnih.gov

The proposed mechanism for this transformation involves an initial Knoevenagel condensation between the aldehyde and malononitrile to form an arylidene malononitrile intermediate. nih.govrsc.org Concurrently or subsequently, phenylhydrazine engages in a Michael addition with this intermediate, followed by an intramolecular cyclization and tautomerization to furnish the final 5-aminopyrazole product. nih.govrsc.org The reaction is often facilitated by a catalyst and can be performed in green solvents like ethanol-water mixtures. clockss.orgrsc.org

Table 1: Examples of Three-Component Synthesis of 5-Aminopyrazole-4-carbonitrile Derivatives

| Aldehyde | Hydrazine | Nitrile | Product | Catalyst/Conditions | Yield (%) | Reference |

| Benzaldehyde | Phenylhydrazine | Malononitrile | 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | LDH@...CuI, H₂O/EtOH, 55°C | 93 | nih.govrsc.org |

| 4-Chlorobenzaldehyde | Phenylhydrazine | Malononitrile | 5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | Potassium Phthalimide (B116566), EtOH/H₂O, 50°C | 96 | clockss.org |

| 4-Methoxybenzaldehyde | Phenylhydrazine | Malononitrile | 5-Amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | Sodium Ascorbate (B8700270), EtOH/H₂O, 50°C | 95 | researchgate.net |

| 4-Nitrobenzaldehyde | Phenylhydrazine | Malononitrile | 5-Amino-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | Fe₃O₄@... MNPs, Grinding | 92 | rsc.org |

Catalytic Systems in the Synthesis of this compound Derivatives

The use of catalysts is crucial for enhancing the efficiency, selectivity, and environmental compatibility of pyrazole synthesis. A wide array of catalytic systems, from simple acids and bases to sophisticated metal complexes and nanoparticles, have been employed.

For the three-component synthesis of 5-aminopyrazole-4-carbonitriles, various catalysts have proven effective. These include:

Organocatalysts: Simple and environmentally benign organocatalysts like potassium phthalimide and sodium ascorbate have been used to promote the reaction with high yields under mild conditions. lew.roclockss.orgresearchgate.netresearchgate.net

Nanocatalysts: Heterogeneous nanocatalysts, such as silica-coated magnetite nanoparticles supporting a dioxomolybdenum complex, nano copper stabilized on layered double hydroxide (B78521) (LDH), and alumina-silica-supported MnO₂, offer high efficiency and the significant advantage of easy separation and recyclability. researchgate.netrsc.orgrsc.org For instance, a novel LDH-supported copper (I) catalyst (LDH@PTRMS@DCMBA@CuI) has been used to synthesize 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives in excellent yields (85-93%) with short reaction times (15-27 minutes). rsc.org This catalyst could be recovered and reused multiple times without a significant loss of activity. nih.govrsc.org

Metal Catalysts: Lewis acids like SnCl₂ and other metal complexes have been utilized in four-component reactions to produce related pyranopyrazole structures, demonstrating the broad applicability of metal catalysis in these synthetic schemes. nih.gov

Furthermore, transition-metal-catalyzed C-H functionalization represents a modern approach for the derivatization of pre-formed pyrazole rings, providing a single-step method to access a range of functionalized products that would otherwise require pre-functionalized starting materials. rsc.org

Table 2: Overview of Catalysts for Synthesis of Pyrazole Derivatives

| Catalyst Type | Specific Catalyst Example | Reaction Type | Advantages | Reference(s) |

| Organocatalyst | Potassium Phthalimide (PPI) | 3-Component (Aldehyde, Phenylhydrazine, Malononitrile) | Inexpensive, recyclable, green solvent | clockss.orgresearchgate.net |

| Nanocatalyst | LDH@PTRMS@DCMBA@CuI | 3-Component (Aldehyde, Phenylhydrazine, Malononitrile) | High yield, short reaction time, reusable | nih.govrsc.org |

| Nanocatalyst | Fe₃O₄@SiO₂@... | 3-Component (Aldehyde, Hydrazine, Malononitrile) | Recyclable, solvent-free (grinding) | rsc.org |

| Nanocatalyst | Nano-ZnO | 2-Component (Hydrazine, β-Ketoester) | Green protocol, excellent yield, short time | nih.gov |

| Lewis Acid | SnCl₂ | 4-Component (for Pyranopyrazoles) | Effective for MCRs | nih.gov |

| Transition Metal | Palladium, Rhodium | C-H Functionalization, Cycloadditions | High regioselectivity, atom economy | rsc.orgorganic-chemistry.org |

Organic Catalysis Approaches (e.g., potassium phthalimide, imidazole)

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives that often provide high yields and selectivity under mild conditions. clockss.org

Potassium Phthalimide (PPI): Potassium phthalimide (PPI) has been identified as an efficient, inexpensive, and recyclable organocatalyst for producing pyrazole derivatives. researchgate.netlew.ro It is particularly effective in one-pot, three-component reactions for synthesizing 5-aminopyrazole-4-carbonitriles, which are structurally related to this compound. researchgate.net In a typical reaction, various aldehydes, phenylhydrazine, and malononitrile are condensed in the presence of PPI. researchgate.net This methodology is noted for its high efficiency, excellent yields, and simple work-up procedures. lew.ro The use of PPI aligns with green chemistry principles as it is a commercially available, easy-to-handle, and reusable catalyst. researchgate.netadvion.com Studies have demonstrated that PPI can effectively catalyze these reactions in green solvents like ethanol-water mixtures and under microwave irradiation, significantly reducing reaction times. researchgate.netphytojournal.com

For instance, the synthesis of 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives has been achieved in high yields (91-97%) in short reaction times (3-4 minutes) using PPI as a catalyst under microwave irradiation in water. phytojournal.com Similarly, 5-aminopyrazole-4-carbonitriles have been synthesized in excellent yields (up to 98%) using 20 mol% of PPI in an ethanol-water mixture at 50 °C. researchgate.net

Imidazole (B134444): Imidazole and its derivatives are versatile reagents in organic synthesis, capable of acting as amphoteric structures with both aza and amine functionalities. clockss.org Imidazole has been successfully employed as an organocatalyst in multicomponent reactions to produce complex heterocyclic systems incorporating the pyrazole scaffold. Its moderate catalytic properties help to minimize the formation of byproducts, thereby increasing the yield of the desired product. clockss.org

A notable application is the facile one-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, where imidazole (20 mol%) serves as an efficient organocatalyst. clockss.org The reaction, involving aromatic aldehydes, malononitrile, and phthalhydrazide, proceeds in a green H2O:EtOH (1:1) solvent mixture, affording products in high yields (85–94%) within short reaction times. clockss.org This protocol highlights the benefits of using imidazole, including mild reaction conditions, easy product isolation without chromatography, and the use of a recyclable, environmentally benign reaction medium. clockss.org

Transition Metal-Catalyzed Reactions (e.g., copper-based nano-magnetic catalysts, FeCl3)

Transition metal catalysts are widely used for their high efficiency in forming C-N and C-C bonds necessary for pyrazole ring construction.

Copper-Based Nano-Magnetic Catalysts: Engineered copper-based nano-magnetic catalysts have been developed as highly efficient and recyclable systems for the synthesis of pyrazole derivatives. researchgate.netbenthamdirect.com These catalysts often consist of copper(II) ions supported on a magnetic core, such as Fe3O4, which is coated with silica (B1680970) and functionalized with organic ligands. researchgate.netbenthamdirect.com This structure allows for easy separation of the catalyst from the reaction mixture using an external magnet, enabling multiple reuse cycles without a significant loss of catalytic activity. benthamdirect.comresearchgate.net

The synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been successfully achieved using a Fe3O4@SiO2-supported Cu(II) complex, yielding excellent product quantities under green conditions. benthamdirect.com Similarly, copper oxide nanoparticles (CuO NPs) have been used as a green and reusable nanocatalyst for the one-pot, four-component synthesis of pyrano[2,3-c]pyrazoles in water, with the catalyst being recyclable for at least seven times. mdpi.com Another study reports the use of iron oxide-supported copper oxide nanoparticles (nanocat-Fe-CuO) for pyrazole synthesis, which could be recycled six times without losing activity. researchgate.net

Ferric Chloride (FeCl3): Ferric chloride (FeCl3), an inexpensive and stable Lewis acid, has been utilized as an effective homogeneous catalyst for pyrazole synthesis. A system employing FeCl3 with polyvinylpyrrolidone (B124986) (PVP) as a stabilizer in a green water/PEG-400 solvent has been developed for the synthesis of 4-amino-1-aryl-1H-pyrazole-4-carbonitriles from phenyl hydrazines and malononitriles. nih.gov This catalytic system (5 mol% FeCl3) provides high yields (up to 97%) in significantly shorter reaction times (2-4 hours) compared to traditional thermal methods. nih.gov

| Catalyst | Starting Materials | Product Type | Key Advantages | Yield | Source |

|---|---|---|---|---|---|

| Fe3O4@SiO2@...melamine...@Cu(OAc)2 | Aldehydes, Malononitrile, Hydrazine | 5-amino-1H-Pyrazole-4-carbonitriles | Magnetically separable, reusable (4+ times), green conditions | High to Excellent | benthamdirect.com |

| nanocat-Fe-CuO | Not specified | Pyrazole derivatives | Magnetically separable, reusable (6 times), mild conditions | Not specified | researchgate.net |

| CuO NPs | Aldehydes, Malononitrile, Hydrazine, Ethyl acetoacetate | Pyrano[2,3-c]pyrazoles | Reusable (7+ times), green solvent (water) | High | mdpi.com |

| FeCl3/PVP | Phenyl hydrazines, Malononitriles | 4-amino-1-aryl-1H-pyrazole-4-carbonitriles | Inexpensive, stable, small catalyst loading, green solvent | Up to 97% | nih.gov |

Heterogeneous Catalysis for Efficient Synthesis

Heterogeneous catalysts offer significant advantages in terms of catalyst recovery, reusability, and simplification of product purification. The nano-magnetic catalysts discussed previously are prime examples of heterogeneous systems. researchgate.netadvion.com Their solid-phase nature allows for simple filtration or magnetic separation from the reaction medium, aligning with the principles of sustainable chemistry. benthamdirect.comresearchgate.net

Beyond magnetic nanoparticles, other solid catalysts have proven effective. For instance, mesoporous SiO2-Al2O3 mixed metal oxide, prepared via a hydrothermal method, acts as an efficient and recyclable solid acid catalyst for the synthesis of 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole. ekb.eg This catalyst's performance is attributed to the presence of both Lewis and Brønsted acidic sites. ekb.eg Similarly, alumina-silica-supported MnO2 has been developed as a recyclable catalyst for the one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives in water, achieving high yields (81–96%) and demonstrating stable catalytic activity over five cycles. nih.gov

Regioselective Synthesis of Pyrazole Derivatives

The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines can lead to the formation of two possible regioisomeric pyrazoles, which complicates purification and reduces the yield of the desired product. researchgate.net Therefore, developing regioselective synthetic methods is crucial.

Several strategies have been established to control the regioselectivity of pyrazole formation. A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles is achieved through the condensation of 1,3-diketones with arylhydrazines at room temperature in N,N-dimethylacetamide, yielding the desired products in good yields. researchgate.net Another approach involves the iodine-mediated, metal-free oxidative C-N bond formation from α,β-unsaturated aldehydes or ketones and hydrazine salts, which provides a practical, one-pot route to various substituted pyrazoles without isolating the less stable hydrazone intermediates. researchgate.net

Cerium-catalyzed tandem oxidation and intermolecular cyclization of vicinal diols with hydrazones also provides a novel and efficient method for the regioselective synthesis of 1,3-di- and 1,3,5-trisubstituted pyrazoles in moderate to excellent yields under mild conditions. rsc.org Furthermore, a straightforward strategy for the regioselective synthesis of 1,3,4-trisubstituted pyrazoles in good to excellent yields has been described via a three-component coupling reaction in ethanol at room temperature. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pyrazoles aims to reduce waste, minimize energy consumption, and avoid the use of hazardous substances. nih.goveurekaselect.com This is achieved through methods such as using eco-friendly solvents, developing solvent-free reaction conditions, and employing recyclable catalysts. advion.combenthamdirect.com

Solvent-Free Reaction Conditions

Eliminating organic solvents is a key goal of green chemistry, as they are often toxic, volatile, and difficult to dispose of. Solvent-free methods not only reduce environmental impact but can also accelerate reaction rates and simplify product work-up. benthamdirect.comresearchgate.net

Grinding Technique: A benign, rapid, and solvent-free synthesis of pyrazoles has been achieved using grinding techniques. benthamdirect.com This mechanochemical method involves grinding the reactants, such as substituted benzaldehydes, malononitrile, and a hydrazine derivative, in a mortar and pestle. benthamdirect.com This approach is noted for being environmentally friendly, non-hazardous, and providing excellent yields in short reaction times compared to conventional solvent-based methods. benthamdirect.comresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation under solvent-free conditions is another highly effective green methodology for pyrazole synthesis. researchgate.net This technique often leads to dramatic reductions in reaction times, from hours to minutes, while producing high yields of the target compounds. rsc.org The synthesis of 1,3-diphenyl-5-arylpyrazoles has been accomplished in high yields (48-84%) by reacting 2,3-epoxy-1-phenyl-3-aryl-1-propanones with phenylhydrazine at 230 °C under solvent-free conditions. Similarly, various pyrazolone (B3327878) derivatives have been generated in good to excellent yields (51–98%) via a one-pot, microwave-assisted, solvent-free reaction.

Use of Green Solvents (e.g., ethanol/water mixtures)

When a solvent is necessary, the principles of green chemistry advocate for the use of non-toxic, renewable, and environmentally benign options.

Ethanol/Water Mixtures: Water is an ideal green solvent due to its non-toxicity, availability, and safety. phytojournal.com Ethanol, which can be derived from renewable resources, is also considered a green solvent. Mixtures of ethanol and water have proven to be highly effective media for the synthesis of pyrazole derivatives. clockss.org For example, the synthesis of 5-aminopyrazole-4-carbonitriles catalyzed by potassium phthalimide proceeds with high efficiency in an EtOH:H2O (2:1) mixture at 50 °C. researchgate.net This system offers the benefits of being environmentally friendly while facilitating high product yields and easy work-up. researchgate.net Similarly, imidazole-catalyzed synthesis of pyrazolo-phthalazine derivatives has been successfully conducted in an H2O/EtOH (1:1) mixture, yielding products in 85-94% yield. clockss.org

| Method | Catalyst/Conditions | Solvent | Product Type | Key Advantages | Source |

|---|---|---|---|---|---|

| Grinding | None specified | Solvent-Free | Pyrazoles | Eco-friendly, rapid, excellent yield, non-hazardous | benthamdirect.com |

| Microwave Irradiation | None specified | Solvent-Free | Pyrazolone derivatives | Rapid (10 min), one-pot, excellent yields (51-98%) | |

| Conventional Heating | Potassium Phthalimide (PPI) | Ethanol/Water (2:1) | 5-Aminopyrazole-4-carbonitriles | Green solvent, recyclable catalyst, high yields (up to 98%) | researchgate.net |

| Conventional Heating | Imidazole | Water/Ethanol (1:1) | 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones | Green solvent, mild conditions, high yields (85-94%) | clockss.org |

| Microwave Irradiation | Potassium Phthalimide (PPI) | Water | Pyrano[2,3-c]-pyrazole-5-carbonitriles | Very rapid (3-4 min), excellent yields (91-97%), universal green solvent | phytojournal.com |

Catalyst Reusability and Sustainability

The development of sustainable synthetic protocols is a cornerstone of modern green chemistry, with a significant emphasis on the use of reusable catalysts. In the synthesis of pyrazole carbonitriles and related heterocyclic scaffolds, heterogeneous catalysts are particularly favored due to their operational simplicity, thermal stability, and ease of recovery and recycling compared to their homogeneous counterparts. mdpi.com This approach not only enhances the economic viability of the processes but also minimizes environmental impact. mdpi.comscielo.org.co

Several studies have highlighted the successful application and recycling of various nanocatalysts in the synthesis of pyrazole derivatives. For instance, in a multicomponent reaction to produce pyrano[2,3-c]-pyrazoles, an Mn/ZrO2 catalyst was effectively reused for up to six cycles with consistent efficiency. mdpi.com Similarly, a SnO–CeO2 nanocomposite catalyst developed for the one-pot synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives demonstrated stability and recyclability, retaining its structural integrity and catalytic activity over five cycles. researchgate.net

Magnetic nanocatalysts offer a particularly efficient solution for catalyst recovery. An Fe3O4@SiO2 core-shell nanoparticle catalyst was used for producing substituted pyranopyrazoles and was easily separable for reuse. nih.gov Another example is the Fe3O4@SiO2@Tannic acid nanocatalyst, employed in the three-component mechanochemical synthesis of 5-amino-pyrazole-4-carbonitriles; this catalyst was recovered and reused for six consecutive cycles with almost no loss in activity. nih.gov Likewise, a novel nanocatalyst, LDH@PTRMS@DCMBA@CuI, was shown to be reusable for four consecutive cycles in the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives without a significant decrease in its catalytic performance. nih.gov The use of such recyclable catalysts aligns with the principles of green chemistry by reducing waste and improving process efficiency. nih.govjetir.org

Table 1: Catalyst Reusability in the Synthesis of Pyrazole Analogues

| Catalyst | Substrate/Product Type | Number of Cycles | Outcome | Source(s) |

|---|---|---|---|---|

| Mn/ZrO₂ | Pyrano[2,3-c]-pyrazoles | 6 | Maintained similar efficiency | mdpi.com |

| SnO–CeO₂ Nanocomposite | 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | 5 | Structural integrity and catalytic activity retained | researchgate.net |

| Fe₃O₄@SiO₂@Tannic acid | 5-amino-pyrazole-4-carbonitriles | 6 | Consistent activity | nih.gov |

Optimization of Reaction Parameters: Temperature, Solvent, and Catalyst Loading

The efficiency of synthesizing this compound and its analogues is highly dependent on the careful optimization of reaction parameters, including temperature, solvent, and catalyst loading. nih.govresearchgate.net Fine-tuning these conditions is crucial for maximizing product yields, minimizing reaction times, and adhering to green chemistry principles. jetir.orgresearchgate.net

Temperature

Reaction temperature is a critical variable that can significantly influence reaction rates and product yields. In a silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles, for example, increasing the temperature to 60 °C improved the yield, whereas temperatures above this optimum resulted in lower yields. nih.gov Some protocols have demonstrated that reactions can proceed efficiently at room temperature, which is advantageous for energy conservation. mdpi.commdpi.com For instance, the synthesis of pyrano-[2,3-c]-pyrazole scaffolds using an LSMO catalyst under ultrasound irradiation proceeded at room temperature, affording excellent yields. mdpi.com In other cases, elevated temperatures are necessary. A study on dihydropyrano[2,3-c]-pyrazole synthesis compared conventional heating at 80 °C with microwave irradiation, finding the latter to be more efficient. nih.gov Temperature can also be used to control the divergent synthesis of different pyrazole products from common starting materials. mdpi.com

Solvent

The choice of solvent is pivotal, with a strong trend towards using environmentally benign "green" solvents. Water, ethanol, and aqueous ethanol mixtures have been successfully employed, reducing the reliance on volatile and toxic organic solvents. researchgate.netnih.govnih.gov A study on the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives utilized a water/ethanol solvent system at 55 °C. nih.gov In some syntheses, ionic liquids have been shown to provide higher yields compared to conventional solvents like ethanol. mdpi.com The investigation into optimal solvents for a model reaction for pyrano[2,3-c]pyrazoles revealed that while various organic solvents like CH3CN, THF, DMF, and CH2Cl2 were effective, a solvent-free approach yielded the best results (95% yield in 7-15 minutes). jetir.org This highlights the potential for solvent-free conditions to provide both environmental and efficiency benefits. jetir.orgmdpi.com

Catalyst Loading

Optimizing the amount of catalyst is essential for balancing reaction efficiency with cost and sustainability. Insufficient catalyst can lead to low yields and long reaction times, while an excess may not significantly improve the outcome and adds to the cost and chemical waste. researchgate.net Research on the synthesis of dihydropyrano[2,3-c]pyrazoles found that increasing the catalyst amount from 2 mg to 6 mg boosted the product yield, but further increases had no significant effect, establishing 6 mg as the optimal loading. researchgate.net In another study, the yield of pyrano[2,3-c]pyrazoles was improved by increasing the catalyst concentration from 1 mol% to 5 mol% under solvent-free conditions. jetir.org Specific syntheses have identified optimal catalyst loadings, such as 8 mol% for CuFe2O4 nanoparticles in the synthesis of 3-methyl-1,4-dihydropyrano[2,3-c]pyrazole derivatives and 5 mol% for an LSMO catalyst in producing pyrano-[2,3-c]-pyrazole scaffolds. mdpi.comnih.gov

Table 2: Optimization of Reaction Parameters for Pyrazole Synthesis

| Parameter | Catalyst/System | Conditions Varied | Optimal Condition | Product Type | Source(s) |

|---|---|---|---|---|---|

| Temperature | Silver-catalyzed | Temperature (up to >60 °C) | 60 °C | 5-aryl-3-trifluoromethyl pyrazoles | nih.gov |

| SnCl₂ | Conventional (80 °C) vs. Microwave | Microwave (25 min) | Pyrano[2,3-c]pyrazole | nih.gov | |

| Solvent | NMPyTs | CH₃CN, THF, DMF, CH₂Cl₂, EtOH, Solvent-free | Solvent-free | Pyrano[2,3-c]pyrazoles | jetir.org |

| FeCl₃/PVP | Water/PEG-400 | Water/PEG-400 | 5-Amino-1H-pyrazole-4-carbonitriles | mdpi.com | |

| SnO–CeO₂ | Water | Water | 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | researchgate.net | |

| Catalyst Loading | PS-DABCO | 2 mg to >6 mg | 6 mg | Dihydropyrano[2,3-c]pyrazoles | researchgate.net |

| NMPyTs | 1 mol% to 5 mol% | 3-5 mol% | Pyrano[2,3-c]pyrazoles | jetir.org | |

| CuFe₂O₄ | Not specified | 8 mol% | 3-methyl-1,4-dihydropyrano[2,3-c]pyrazole | mdpi.comnih.gov |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,3-Diphenyl-1H-pyrazol-5-ol |

| 1,3-dimethyl barbituric acid |

| 2-amino-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(phenylthio)-pyridine-3,5-dicarbonitrile |

| 2-amino-6-chloro-4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine-3,5-dicarbonitrile |

| 2-amino-6-hydroxy-4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine-3,5-dicarbonitrile |

| 3,5-dimethyl pyrazole |

| 3,6-diamino-1-methyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)pyrazolo[3,4-b]pyridine-5-carbonitrile |

| 3,6-diamino-4-(1,3-diphenyl pyrazol-4-yl)pyrazolo[3,4-b]pyridine-5-carbonitrile |

| 3-methyl-1,4-dihydropyrano[2,3-c]pyrazole |

| 3-methyl-pyrazolone |

| 4-acetyl-1,3-diphenyl-1H-pyrazole-5(4H)-ole |

| 4-chloro benzaldehyde |

| 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile |

| 5-amino-1H-pyrazole-4-carbonitrile |

| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile |

| 5-amino-3-(5-((4-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile |

| 5-aryl-3-trifluoromethyl pyrazole |

| 5-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde |

| Ammonium (B1175870) acetate |

| Benzaldehyde |

| CuFe₂O₄ |

| Dimethylacetylenedicarboxylate |

| Ethanol |

| Ethyl acetoacetate |

| Ethyl cyanoacetate |

| Fe₃O₄@SiO₂ |

| Hydrazine hydrate |

| LaSrMnO₃ (LSMO) |

| Malononitrile |

| Manganese oxide (MnO₂) |

| Mn/ZrO₂ |

| N-methyl pyridinium (B92312) toluene (B28343) sulfonate (NMPyTs) |

| Phenylhydrazine |

| p-tolylhydrazine |

| PS-DABCO |

| SnCl₂ |

| SnO–CeO₂ |

| Tin(II) chloride |

Chemical Reactivity and Derivatization Pathways of 1,3 Diphenyl 1h Pyrazole 5 Carbonitrile

Functionalization of the Pyrazole (B372694) Ring System

The pyrazole core is an aromatic heterocycle, which influences its reactivity. ijnrd.org The presence of two nitrogen atoms and the phenyl groups at positions N-1 and C-3 dictates the electronic nature and susceptibility of the ring to various chemical transformations.

The pyrazole ring is generally amenable to electrophilic substitution reactions due to its aromatic character. ijnrd.org In the case of 1,3-disubstituted pyrazoles, the C-4 position is the most common site for such reactions. researchgate.net The C-5 position of the parent compound is already functionalized with a carbonitrile group, making the C-4 position the primary target for further substitution.

Electrophilic halogenation, nitration, and sulfonation reactions typically occur at the C-4 position, provided it is unsubstituted. ijnrd.orgresearchgate.net For instance, the reaction of a 1,3-diphenylpyrazole derivative with an appropriate electrophile leads to the corresponding 4-substituted product. While specific studies on the direct C-4 substitution of 1,3-Diphenyl-1H-pyrazole-5-carbonitrile are not extensively detailed, the general reactivity pattern of pyrazoles suggests that this position is activated for electrophilic attack. The synthesis of various 4-substituted 1,3-diphenylpyrazole derivatives, such as 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde, which serves as a precursor for more complex molecules, underscores the strategic importance of C-4 functionalization. ekb.egnih.govsigmaaldrich.com

Table 1: Representative Electrophilic Substitution Reactions at the C-4 Position of Pyrazole Rings

| Reaction Type | Reagent | Typical Product |

|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) | 4-Bromo-1,3-diphenyl-1H-pyrazole derivative |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-1,3-diphenyl-1H-pyrazole derivative |

This table illustrates general reactivity patterns for the 1,3-diphenylpyrazole scaffold.

The phenyl rings attached at the N-1 and C-3 positions of the pyrazole core can undergo standard electrophilic aromatic substitution reactions. The pyrazole ring itself acts as a substituent on these phenyl groups, influencing the regioselectivity of the substitution. The N-1 phenyl ring and the C-3 phenyl ring can be functionalized through reactions such as nitration, halogenation, or acylation.

Transformations Involving the Carbonitrile (-CN) Group

The carbonitrile (nitrile) group at the C-5 position is a highly versatile functional group, capable of undergoing a wide range of chemical transformations, including hydrolysis, reduction, and participation in cyclization reactions.

The nitrile group can be readily hydrolyzed to a carboxylic acid under either acidic or alkaline conditions. chemistrysteps.comlibretexts.org This reaction is a fundamental transformation in organic synthesis for converting nitriles into their corresponding carboxylic acids.

Acid-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. chemguide.co.uk This process typically proceeds through an amide intermediate to yield the final carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukyoutube.com

Alkaline hydrolysis is achieved by heating the nitrile with an aqueous solution of a base, like sodium hydroxide (B78521). libretexts.orgchemguide.co.uk This reaction initially produces a carboxylate salt and ammonia. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid. libretexts.orgchemguide.co.uk The direct product of this hydrolysis is the well-documented compound 1,3-diphenyl-1H-pyrazole-5-carboxylic acid. smolecule.com

Table 2: Hydrolysis of this compound

| Reaction Conditions | Intermediate Product | Final Product (after workup) |

|---|---|---|

| Heat with aq. HCl | 1,3-Diphenyl-1H-pyrazole-5-carboxamide | 1,3-Diphenyl-1H-pyrazole-5-carboxylic Acid |

The carbonitrile group is susceptible to reduction by various reducing agents to form a primary amine. This transformation provides a pathway to (1,3-diphenyl-1H-pyrazol-5-yl)methanamine, a valuable building block for further derivatization.

Common and powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are effective for this conversion. The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to yield the primary amine. Another widely used method is catalytic hydrogenation, where the nitrile is treated with hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel or platinum oxide, often under pressure.

Table 3: Reduction of this compound

| Reagent(s) | Product |

|---|---|

| 1. Lithium Aluminum Hydride (LiAlH₄)2. H₂O | (1,3-Diphenyl-1H-pyrazol-5-yl)methanamine |

The nitrile group is an excellent electrophile and can participate in a variety of cyclization reactions to form new heterocyclic rings fused to or substituted on the pyrazole core. These reactions significantly increase the molecular complexity and offer routes to novel chemical entities.

For instance, nitrile groups can react with dinucleophiles to construct new rings. While many examples in the literature involve pyrazoles with an adjacent amino group that facilitates intramolecular cyclization, the nitrile group in this compound can also be used for intermolecular cycloadditions. It can react with reagents like sodium azide (B81097) in the presence of a Lewis acid to form a tetrazole ring, yielding a 5-(1H-tetrazol-5-yl)-1,3-diphenyl-1H-pyrazole derivative. Furthermore, the nitrile can be a key component in multicomponent reactions, reacting with other starting materials to build complex heterocyclic systems in a single step. For example, related pyrazole carbonitriles have been used in the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) systems. ekb.eg

Table 4: Examples of Cyclization Reactions Involving a Pyrazole Nitrile Group

| Reagent(s) | Resulting Heterocyclic Ring |

|---|---|

| Sodium Azide (NaN₃), Lewis Acid | Tetrazole |

| Hydrazine (B178648) Hydrate | 3-Amino-1,2,4-triazole |

This table illustrates potential cyclization pathways based on the known reactivity of the nitrile functional group.

Reactions Leading to Fused Heterocyclic Systems Incorporating the Pyrazole Core (e.g., pyrazolo-pyridines, pyrrolo-pyrazoles)

The this compound core is a valuable precursor for the construction of fused heterocyclic systems, most notably pyrazolo[3,4-b]pyridines. These fused systems are typically synthesized by constructing the pyridine (B92270) ring onto the pre-existing pyrazole scaffold. The nitrile group at the C5 position, or a group derived from it such as an amine or aldehyde, is a key functional handle for these cyclization reactions.

A common strategy involves the reaction of a C4-functionalized 1,3-diphenylpyrazole with a three-carbon component to build the fused pyridine ring. For instance, 1,3-diphenylpyrazole-4-carboxaldehyde can undergo a one-pot three-component cyclocondensation reaction with malononitrile (B47326) and various thiol derivatives to yield highly functionalized pyridine rings fused to the pyrazole core. ekb.eg

Another prevalent pathway utilizes 5-aminopyrazole derivatives, which can be accessed from the corresponding 5-carbonitrile. These 5-aminopyrazoles act as a 1,3-NCC-dinucleophile, reacting with 1,3-CCC-biselectrophiles like 1,3-dicarbonyl compounds or α,β-unsaturated ketones to form the pyrazolo[3,4-b]pyridine system. nih.gov The reaction of a 5-aminopyrazole with an α,β-unsaturated aldehyde in an acidic medium represents a direct method for the one-step synthesis of both pyrazolopyridines and their partially saturated tetrahydropyrazolopyridine counterparts. arkat-usa.org

Furthermore, derivatives of 1,3-diphenyl-1H-pyrazole can be used to synthesize even more complex fused structures. The condensation of 2 moles of 4-acetyl-1,3-diphenyl-1H-pyrazol-5-ol, followed by reaction with malononitrile, leads to the formation of a 2-amino-4,6-bis(5-hydroxy-1,3-diphenyl-1H-pyrazol-4-yl)benzonitrile, demonstrating the pyrazole's capacity to act as a building block for elaborate polycyclic aromatic systems. nih.gov

The following table summarizes representative reactions leading to fused pyrazole systems.

| Starting Pyrazole Derivative | Reagents | Product | Reference |

| 1,3-Diphenylpyrazole-4-carboxaldehyde | Malononitrile, Hydrazine Hydrate | 3,6-Diamino-4-(1,3-diphenyl pyrazol-4-yl)pyrazolo[3,4-b]pyridine-5-carbonitrile | ekb.eg |

| 5-Aminopyrazole-3-carbonitrile analogue | Substituted α,β-Unsaturated Aldehydes | Pyrazolopyridines and Tetrahydropyrazolopyridines | arkat-usa.org |

| 5-Aminopyrazole | 1,3-Dicarbonyl Compounds | 1H-Pyrazolo[3,4-b]pyridines | nih.gov |

| 4-Acetyl-1,3-diphenyl-1H-pyrazol-5-ol dimer | Malononitrile | 2-Amino-4,6-bis(5-hydroxy-1,3-diphenyl-1H-pyrazol-4-yl)benzonitrile | nih.gov |

Mechanistic Elucidation of Key Derivatization Reactions (e.g., thermolysis, rearrangements)

The mechanisms governing the formation of fused pyrazole systems are primarily based on condensation and cycloaddition reactions. While specific studies on the thermolysis or rearrangement of this compound itself are not extensively documented, the mechanistic pathways for its derivatization into fused heterocycles are well-investigated.

Formation of Pyrazolo[3,4-b]pyridines: The synthesis of 1H-pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and α,β-unsaturated ketones is believed to proceed via a Michael addition. nih.gov The C4 carbon of the pyrazole ring, which is in the β-position relative to the amino group, acts as the primary nucleophile, attacking the β-carbon of the unsaturated ketone. Subsequently, the exocyclic amino group attacks the carbonyl carbon of the Michael acceptor. The reaction cascade is completed by the elimination of a water molecule and subsequent spontaneous oxidation to yield the aromatic pyrazolo[3,a-b]pyridine ring system. nih.gov

When a three-component reaction is employed using an aldehyde, a ketone, and a 5-aminopyrazole, the mechanism commences with the formation of a 1,3-CCC-biselectrophile. nih.gov This occurs through a Knoevenagel or aldol-type condensation between the aldehyde and the ketone, followed by dehydration to form an α,β-unsaturated carbonyl intermediate. The 5-aminopyrazole then reacts with this intermediate as described above. nih.gov

An alternative mechanism has been proposed for the reaction between 5-aminopyrazole-3-carbonitrile analogues and α,β-unsaturated aldehydes, which leads to both pyrazolopyridines and tetrahydropyrazolopyridines. This pathway involves the disproportionation of an initially formed, unstable pyrazolo Hantzsch dihydropyridine (B1217469) intermediate. arkat-usa.org

Regioselectivity: The regioselectivity of these reactions is a critical mechanistic consideration. When using an unsymmetrical 1,3-dicarbonyl compound, two different regioisomers can potentially form. The outcome is dictated by the relative electrophilicity of the two carbonyl groups. For example, in the reaction with 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the highly electron-withdrawing CF₃ group is more electrophilic and reacts first, controlling the final regiochemistry of the product. nih.gov Similarly, the regiocontrolled synthesis of pyrazoles can be achieved by selecting between a free arylhydrazine and its hydrochloride salt, which influences the nucleophilicity of the nitrogen atoms and directs the cyclization pathway. acs.org

Structure-Reactivity Relationship Studies of this compound Analogues

The reactivity of the pyrazole ring is intrinsically linked to its structure, including the substitution pattern and the electronic properties of the substituents. Pyrazoles are five-membered aromatic rings with both an acidic, pyrrole-like nitrogen and a basic, pyridine-like nitrogen, giving them amphoteric character that influences their chemical behavior. mdpi.com

Influence of N-Substitution: Studies on pyrazole-based enzyme inhibitors have provided significant insight into structure-reactivity relationships (SAR). In an analysis of meprin inhibitors, the N-substitution on a 3,5-diphenylpyrazole (B73989) core was found to be a critical factor. nih.gov The unsubstituted 3,5-diphenylpyrazole exhibited high inhibitory activity. However, the introduction of lipophilic N-substituents, such as methyl or phenyl groups, resulted in a four- to six-fold decrease in activity, suggesting that an unsubstituted N1 position is favorable for the specific biological interaction being studied. nih.gov

Influence of C3 and C5 Substituents: The nature of the substituents at the C3 and C5 positions also profoundly impacts reactivity. In the same meprin inhibitor study, replacing a C3/C5 phenyl group with smaller (methyl) or larger (benzyl) groups led to a decrease in activity, whereas a cyclopentyl group maintained similar activity to the diphenyl analogue. nih.gov This highlights the importance of substituent size and lipophilicity for molecular recognition. The 1,3-diphenyl-1H-pyrazole scaffold itself contributes significantly to hydrophobic interactions within enzyme binding pockets. frontiersin.org

Regioselective Functionalization: The inherent electronic properties of the pyrazole ring can be exploited for regioselective reactions. For instance, in 1-aryl-3-CF₃-1H-pyrazoles, the C5-proton is remarkably acidic. This allows for regioselective deprotonation at C5 using n-butyllithium, followed by quenching with an electrophile like iodine to yield the 5-iodo derivative exclusively. nih.gov Conversely, using a ceric ammonium nitrate (B79036) (CAN)-mediated iodination results in highly regioselective substitution at the C4 position. This demonstrates how different reaction conditions can be used to selectively functionalize specific positions of the pyrazole ring based on its electronic landscape. nih.gov

Quantitative studies, such as those employing the Hammett equation, have been used to clarify how the electronic effects of substituents on an aryl ring attached to the pyrazole core influence reaction energetics and rates in related syntheses. nih.gov

| Structural Modification | Observation | Implication on Reactivity/Activity | Reference |

| N-alkylation/arylation of 3,5-diphenylpyrazole | Decreased inhibitory activity against meprin α and β. | Unsubstituted N1-H may be crucial for H-bonding or optimal conformation. | nih.gov |

| Variation of C3/C5 substituent | Activity is sensitive to the size and nature of the substituent (phenyl vs. methyl vs. cyclopentyl). | Steric and electronic properties at C3/C5 are key for molecular interactions. | nih.gov |

| Use of n-BuLi then I₂ on 1-aryl-3-CF₃-pyrazole | Exclusive iodination at the C5 position. | C5-H is the most acidic proton, enabling regioselective metalation. | nih.gov |

| Use of CAN/I₂ on 1-aryl-3-CF₃-pyrazole | Regioselective iodination at the C4 position. | Favors electrophilic substitution at the electron-rich C4 position. | nih.gov |

Spectroscopic and Crystallographic Characterization of 1,3 Diphenyl 1h Pyrazole 5 Carbonitrile and Its Analogs

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of pyrazole (B372694) derivatives. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the positions of protons and carbon atoms within the molecule can be unambiguously assigned.

In the ¹³C NMR spectrum, the carbon atoms of the phenyl rings would generate multiple signals in the δ 120-140 ppm range. The carbons of the pyrazole ring have characteristic shifts, with the carbon bearing the nitrile group (C-5) appearing at a lower field. The nitrile carbon itself is also a key indicator, typically found in the δ 115-120 ppm region.

Detailed spectral assignments for analogs such as 1,3,5-triphenyl-1H-pyrazole-4-carbonitrile and various 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives confirm these general features. rsc.orguni.lu For example, in a 1,3,5-triphenyl analog, aromatic protons are observed from δ 7.24 to 8.03 ppm, and the pyrazole and phenyl carbons resonate at various points between δ 91.6 and 153.5 ppm. uni.lu

Table 1: Representative ¹H and ¹³C NMR Data for Pyrazole Analogs This table presents data from analogs to illustrate typical chemical shifts.

| Compound | Nucleus | Chemical Shift (δ, ppm) |

|---|---|---|

| 3,5-dimethyl-1-phenyl-1H-pyrazole rsc.org | ¹H | 7.46-7.19 (m, 5H, Ar-H), 5.90 (s, 1H, pyrazole H-4), 2.25 (s, 6H, 2xCH₃) |

| ¹³C | 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8 | |

| 1,3,5-triphenyl-1H-pyrazole-4-carbonitrile uni.lu | ¹H | 8.03-7.24 (m, 15H, Ar-H) |

| ¹³C | 153.5, 149.5, 138.8, 130.6, 130.2, 129.6, 129.4, 129.3, 129.1, 129.0, 128.7, 127.0, 125.4, 115.2, 91.6 | |

| 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile rsc.org | ¹H (DMSO-d₆) | 7.80-7.20 (m, 10H, Ar-H), 6.73 (s, 2H, NH₂) |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in the molecule. For 1,3-diphenyl-1H-pyrazole-5-carbonitrile, the most diagnostic absorption band is that of the nitrile (C≡N) group. This functional group gives rise to a sharp, medium-intensity peak in a relatively clean region of the spectrum, typically between 2200 and 2260 cm⁻¹. Studies on analogous pyrazole-4-carbonitrile compounds report this C≡N stretching vibration at approximately 2206-2220 cm⁻¹. rsc.org

Other characteristic bands include C-H stretching vibrations for the aromatic rings (typically above 3000 cm⁻¹), C=C and C=N stretching vibrations within the aromatic and pyrazole rings (in the 1450-1615 cm⁻¹ region), and various C-H bending vibrations that produce a complex fingerprint region below 1500 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for Pyrazole Analogs This table presents data from analogs to illustrate typical absorption bands.

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | mdpi.com |

| Nitrile (C≡N) | Stretching | 2220 - 2206 | rsc.org |

| Aromatic C=C / Pyrazole C=N | Stretching | 1615 - 1450 | mdpi.com |

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides crucial information about the molecular weight and structural integrity of this compound. The chemical formula is C₁₆H₁₁N₃, corresponding to a monoisotopic mass of approximately 245.095 Da. In high-resolution mass spectrometry (HRMS), the measured mass would be expected to be very close to this calculated value, confirming the elemental composition.

The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺˙) at m/z 245. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for related diphenyl pyrazoles include the cleavage of the phenyl groups and fragmentation of the pyrazole ring itself. The presence of the nitrile group provides an additional characteristic fragmentation pathway. For example, the mass spectrum of the related 3,5-diphenyl-1H-pyrazole shows a strong molecular ion peak at m/z 220, which is the base peak, indicating the stability of the heterocyclic ring system. nist.gov

Table 3: Predicted and Analog Mass Spectrometry Data

| Compound | Formula | Calculated Mass (Monoisotopic) | Expected/Observed Ion (m/z) | Ion Type | Source |

|---|---|---|---|---|---|

| This compound | C₁₆H₁₁N₃ | 245.0953 | ~245 | [M]⁺˙ | Calculated |

| 245.0953 | ~246 | [M+H]⁺ | Calculated | ||

| 1,3,5-triphenyl-1H-pyrazole-4-carbonitrile | C₂₂H₁₅N₃ | 321.1266 | 322.1331 | [M+H]⁺ | uni.lu |

| 3,5-diphenyl-1H-pyrazole | C₁₅H₁₂N₂ | 220.1000 | 220 | [M]⁺˙ | nist.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the conjugated π-system of the molecule. The structure of this compound, which contains a pyrazole ring and two phenyl rings, constitutes an extensive system of conjugation. This is expected to result in strong absorption bands in the UV region, typically between 200 and 400 nm.

The observed spectra are generally characterized by intense π → π* transitions. While specific λₘₐₓ values for this compound are not documented in the provided sources, studies on analogous systems, such as pyrazole-derived polymers and other substituted pyrazoles, confirm absorption in this range. researchgate.net The exact position and intensity of the absorption maxima are sensitive to the solvent polarity and the specific substitution pattern on the aromatic rings.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound itself is not available, extensive data from closely related analogs allows for a detailed understanding of its expected solid-state conformation.

Analysis of analogs like 1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one and various other substituted diphenyl pyrazoles provides expected values for the geometry of the core structure. nih.govresearchgate.net The pyrazole ring is planar, and the bond lengths within the ring (C-C, C-N, N-N) are intermediate between single and double bonds, indicative of aromatic character. The bond angles within the five-membered ring are approximately 108°, consistent with a pentagonal geometry. The C≡N bond length is expected to be in the standard range of approximately 1.14 Å.

Table 4: Representative Crystallographic Data for a Pyrazole Analog (1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one) nih.gov This table presents data from an analog to illustrate typical geometric parameters.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.1823 |

| b (Å) | 11.7503 |

| c (Å) | 9.6443 |

| β (°) | 113.998 |

| Dihedral Angle (Pyrazole Ring to N-Phenyl Ring) | 21.45° |

| Dihedral Angle (Pyrazole Ring to C-Phenyl Ring) | 6.96° |

A key structural feature revealed by X-ray crystallography of 1,3-diphenyl-pyrazole derivatives is the non-coplanar arrangement of the phenyl rings with respect to the central pyrazole ring. nih.govresearchgate.netdoaj.org Steric hindrance between the ortho-hydrogens of the phenyl groups and atoms of the pyrazole ring prevents the entire molecule from adopting a planar conformation.

Crystallographic studies on various analogs consistently show significant dihedral angles between the planes of the pyrazole and the attached phenyl rings. For example, in one analog, the N-bound and C-bound phenyl rings are twisted out of the pyrazole plane by 21.45° and 6.96°, respectively. nih.gov In another, the dihedral angles between the pyrazole ring and its two attached phenyl rings were found to be 22.6° and 40.0°. This twisting is a characteristic conformational feature of this class of compounds, influencing their crystal packing and intermolecular interactions.

Intermolecular Interactions in Crystal Lattices (e.g., C-H...N, C-H...O)

Detailed crystallographic studies on analogs of this compound reveal the prevalence of these specific interactions. For instance, in the crystal structure of 3-Acetyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile, a closely related compound, the molecules are linked into a helical chain along the a-axis direction through a combination of weak C-H...N and C-H...O interactions. nih.gov

The C-H...N interaction in this analog involves a hydrogen atom from one of the phenyl rings and the nitrogen atom of the nitrile group on an adjacent molecule. Concurrently, a C-H...O interaction is observed between a hydrogen atom of the other phenyl ring and the oxygen atom of the acetyl group. nih.gov These interactions, while individually weak, collectively contribute to the formation of a stable, ordered crystalline arrangement.

Similarly, other derivatives of 1,3-diphenyl-1H-pyrazole exhibit comparable intermolecular bonding patterns. In the crystal structure of (E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-(thiazol-2-yl)prop-2-en-1-one, pairs of C-H...O hydrogen bonds lead to the formation of inversion dimers, which are then linked into chains by C-H...N hydrogen bonds. nih.gov The crystal structure of (E)-1-(3,4-Dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one also showcases the formation of inversion dimers through pairwise C-H...O hydrogen bonds. nih.gov The consistent appearance of these motifs across a range of related structures underscores their importance in the crystal engineering of pyrazole-based compounds.

The geometric parameters of these interactions in 3-Acetyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile are summarized in the table below.

| Donor—H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C6—H6A···N3 | 0.93 | 2.53 | 3.432(2) | 165 |

| C16—H16A···O1 | 0.93 | 2.59 | 3.3758(19) | 142 |

| Data sourced from the crystallographic study of 3-Acetyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile. nih.gov |

In another analog, (Z)-1-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-phenylmethanimine N-oxide, the crystal packing is stabilized by C—H···O hydrogen bonds which, in conjunction with other interactions, form layers within the crystal. doaj.org Furthermore, the crystal structure of 5-(2,4-Dichlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde reveals that molecules are linked by C—H⋯O hydrogen bonds, contributing to a three-dimensional network. najah.edu

These findings collectively highlight a recurring theme in the solid-state chemistry of 1,3-diphenyl-1H-pyrazole derivatives, where C-H...N and C-H...O interactions are key synthons in the formation of their supramolecular architectures.

Computational and Theoretical Investigations of 1,3 Diphenyl 1h Pyrazole 5 Carbonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying medium to large-sized molecules. For derivatives of pyrazole (B372694), DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), are commonly employed to investigate their molecular geometry, electronic properties, and vibrational frequencies. These calculations are fundamental to understanding the molecule's stability and reactivity.

Electronic Structure Analysis (e.g., frontier molecular orbitals)

The electronic character of 1,3-Diphenyl-1H-pyrazole-5-carbonitrile is dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties.

In pyrazole derivatives, the HOMO is typically distributed over the pyrazole ring and the phenyl substituents, while the LUMO is also often centered on the heterocyclic and aromatic rings. The specific energies and distributions can be fine-tuned by substituents. For this compound, the electron-withdrawing nature of the nitrile group at the C5 position is expected to influence the energy levels of the FMOs. Theoretical calculations for analogous pyrazole structures provide a basis for estimating these values.

| Parameter | Predicted Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -2.0 |

| Egap (HOMO-LUMO) | 4.5 |

Prediction of Spectroscopic Properties

DFT calculations are instrumental in predicting various spectroscopic properties, which can then be compared with experimental data for structural confirmation. Theoretical calculations can provide valuable insights into the vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra.

For instance, the calculated vibrational frequencies can be correlated with experimental FT-IR spectra to assign specific absorption bands to the corresponding molecular vibrations, such as the C≡N stretch of the nitrile group, C=N and C=C stretching vibrations within the pyrazole and phenyl rings, and C-H stretching modes. Similarly, Gauge-Independent Atomic Orbital (GIAO) calculations can predict 1H and 13C NMR chemical shifts, which are invaluable for structural elucidation. arkat-usa.org Although experimental and theoretical values may differ due to solvent effects and the inherent approximations in the calculations, the trends are generally reliable. nist.gov

| Spectroscopic Feature | Predicted Wavenumber (cm-1) | Representative Experimental Wavenumber (cm-1) |

|---|---|---|

| C≡N Stretch | 2245 | ~2220 ekb.eg |

| C=N Stretch (pyrazole) | 1610 | ~1632 ekb.eg |

| C=C Stretch (aromatic) | 1580 | ~1598 ekb.eg |

Reaction Mechanism Studies

Computational studies are pivotal in mapping the reaction pathways for the synthesis of pyrazole derivatives. For example, the synthesis of pyrazoles often involves cycloaddition reactions or multi-component condensations. nih.govmdpi.com DFT can be used to calculate the energies of reactants, transition states, and products, thereby elucidating the reaction mechanism and predicting the regioselectivity of a reaction.

In the context of synthesizing this compound, theoretical studies can model the proposed multi-component reaction pathways, for instance, involving a hydrazonoyl chloride, a β-keto-nitrile, or other suitable precursors. researchgate.net By calculating the activation energies for different possible routes, the most favorable pathway can be identified, which aids in optimizing reaction conditions to improve yields and selectivity.

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations offer a dynamic picture of the molecule's behavior, including its conformational flexibility and interactions with its environment.

Conformational Landscape Exploration

Molecular mechanics and DFT calculations can be used to explore the potential energy surface associated with the rotation of these rings. These studies can identify the most stable (lowest energy) conformation and the energy barriers to rotation. The conformation can significantly impact the molecule's packing in the solid state and its interaction with biological targets or other molecules.

| Torsion Angle | Predicted Value (Degrees) |

|---|---|

| Phenyl (at N1) - Pyrazole Plane | ~40 |

| Phenyl (at C3) - Pyrazole Plane | ~15 |

Interactions with Chemical Environments (e.g., solvents, catalysts)

Molecular dynamics (MD) simulations can model the behavior of this compound in different chemical environments, such as in various solvents or in the presence of a catalyst. These simulations track the movements of the molecule and surrounding atoms over time, providing insights into solvation effects and intermolecular interactions like hydrogen bonding or π-π stacking.

Understanding how the molecule interacts with solvents is crucial for predicting its solubility and the solvent's influence on reaction rates and equilibria. In the context of catalysis, simulations can reveal how the molecule binds to the active site of a catalyst, which is a key step in many synthetic procedures for pyrazoles. rsc.org For instance, simulations could model the interaction of the pyrazole nitrogen atoms or the nitrile group with a metal center in a catalyst, helping to explain the catalyst's efficiency and selectivity.

Theoretical Insights into Regioselectivity and Stereoselectivity in Synthetic Reactions

Computational and theoretical chemistry have become indispensable tools for understanding and predicting the outcomes of chemical reactions. In the synthesis of complex molecules like this compound, theoretical investigations, particularly those employing Density Functional Theory (DFT), provide profound insights into the mechanisms that govern regioselectivity and stereoselectivity. mdpi.comresearchgate.net These studies allow chemists to rationalize experimental observations and to design more efficient and selective synthetic routes.

The primary synthetic route to the 1,3,5-trisubstituted pyrazole core, such as that in this compound, is the [3+2] cycloaddition reaction between a nitrilimine and an alkyne. nih.govrsc.org Specifically, the reaction would involve diphenylnitrilimine (the 1,3-dipole) and an acrylonitrile (B1666552) derivative (the dipolarophile). This reaction, however, can potentially lead to two different regioisomers: the desired this compound and its isomer, 1,3-Diphenyl-1H-pyrazole-4-carbonitrile. The selective formation of one isomer over the other is a question of regioselectivity.

Regioselectivity in [3+2] Cycloaddition

Theoretical calculations are employed to determine the energetic favorability of the different reaction pathways leading to the possible regioisomers. By calculating the activation energies (ΔG‡) for the transition states of each pathway, chemists can predict the major product. The reaction pathway with the lower activation energy barrier is kinetically favored and will proceed at a faster rate, thus yielding the predominant regioisomer. nih.gov

For the synthesis of this compound, DFT calculations can model the approach of diphenylnitrilimine to an acrylonitrile. Two primary transition states are considered:

Transition State 1 (TS1): Leads to the formation of this compound.

Transition State 2 (TS2): Leads to the formation of the isomeric 1,3-Diphenyl-1H-pyrazole-4-carbonitrile.

Studies on similar cycloaddition reactions have shown that the regioselectivity can be definitively rationalized by comparing the calculated energies of these transition states. nih.gov The observed product in such syntheses corresponds to the pathway with the lowest energy barrier.

| Transition State | Reaction Pathway | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Outcome |

| TS1 | Formation of this compound | 15.2 | Major Product |

| TS2 | Formation of 1,3-Diphenyl-1H-pyrazole-4-carbonitrile | 18.5 | Minor Product |

| Note: The energy values are representative examples based on DFT calculations for analogous [3+2] cycloaddition reactions to illustrate the concept of kinetic control over regioselectivity. |

Frontier Molecular Orbital (FMO) Theory

Further insight into regioselectivity is provided by Frontier Molecular Orbital (FMO) theory. nih.gov This theory posits that the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. In a [3+2] cycloaddition, the regioselectivity is determined by the most favorable HOMO-LUMO interaction, which is the one with the smallest energy gap (ΔE).

There are two possible controlling interactions:

Normal-electron-demand: HOMOdipole - LUMOdipolarophile

Inverse-electron-demand: LUMOdipole - HOMOdipolarophile

Computational methods are used to calculate the energies of these orbitals and the atomic orbital coefficients for the atoms involved in the bond formation (the terminal carbon and nitrogen of the nitrilimine and the two carbons of the alkyne's triple bond). The regioselectivity is predicted by the combination of atoms that provides the largest orbital overlap, which corresponds to the smaller HOMO-LUMO energy gap. For nitrile imine cycloadditions, the reaction is typically controlled by the HOMO of the dipole and the LUMO of the dipolarophile. nih.gov The calculations reveal which orientation of approach leads to a more stabilized transition state.

| Interaction Pathway | Reactant Orbitals | Energy Gap (ΔE) (eV) | Regiochemical Implication |

| Pathway A | HOMO (Nitrilimine) - LUMO (Acrylonitrile) | 4.1 | Leads to the 5-carbonitrile isomer. The smaller energy gap suggests this is the favored pathway. |

| Pathway B | LUMO (Nitrilimine) - HOMO (Acrylonitrile) | 5.8 | Leads to the 4-carbonitrile isomer. |

| Note: The energy values are illustrative, based on FMO analyses of similar cycloaddition reactions. |

Stereoselectivity

Stereoselectivity becomes relevant when the reaction can produce different stereoisomers (e.g., enantiomers or diastereomers). For the synthesis of the achiral, planar this compound from achiral precursors, stereoselectivity is not a factor. However, if chiral catalysts or substrates with existing stereocenters were used, computational studies would be crucial. acs.org In such hypothetical scenarios, DFT could model the diastereomeric transition states to predict the stereochemical outcome. For instance, in an enantioselective synthesis catalyzed by a chiral N-heterocyclic carbene (NHC), calculations would identify the transition state leading to the major enantiomer by determining the lowest energy pathway among all possible stereoisomeric approaches. acs.org

Applications of 1,3 Diphenyl 1h Pyrazole 5 Carbonitrile in Materials Science and Agrochemistry

Utility as Ligands in Coordination Chemistry and Organometallic Chemistry

The nitrogen atoms within the pyrazole (B372694) ring make pyrazole and its derivatives excellent ligands for forming coordination compounds. researchgate.net The specific arrangement of atoms in 1,3-Diphenyl-1H-pyrazole-5-carbonitrile allows for versatile coordination behavior, making it a valuable component in the design of novel metal complexes.

The pyrazole nucleus is a cornerstone in the construction of N,N-donor ligands used in coordination chemistry. researchgate.net The presence of the nitrile group (-CN) at the 5-position of this compound offers an additional coordination site, enabling it to act as a bidentate or bridging ligand. This versatility allows for the design of complex ligand architectures that can support the formation of polynuclear metal complexes. rsc.org The dual phenyl substitution on the pyrazole ring enhances the potential for π-π stacking interactions, which can influence the supramolecular assembly and stability of the resulting metal complexes. The development of synthetic methods to create functionalized pyrazoles, such as those with formyl groups, further expands the potential for creating new, asymmetric imine ligands for mixed-metal complexes. rsc.org

Exploration in Organic Electronic and Polymeric Materials

The pyrazole scaffold is a constituent of various polymeric materials, indicating its utility in materials science. researchgate.netresearchgate.net The unique electronic properties and structural rigidity of the this compound core make it a candidate for developing advanced functional materials.